N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Description
N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a hydrazide derivative characterized by a benzylidene moiety substituted with a 4-benzyloxy-3-methoxyphenyl group and a phenoxyacetate side chain bearing 5-methyl and 2-isopropyl substituents. This compound belongs to the broader class of acylhydrazones, which are synthesized via condensation of hydrazides with aldehydes or ketones .
Properties
CAS No. |
303085-00-9 |
|---|---|
Molecular Formula |
C27H30N2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H30N2O4/c1-19(2)23-12-10-20(3)14-25(23)33-18-27(30)29-28-16-22-11-13-24(26(15-22)31-4)32-17-21-8-6-5-7-9-21/h5-16,19H,17-18H2,1-4H3,(H,29,30)/b28-16+ |
InChI Key |
QAAYULRLJNORLS-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the benzyloxy and methoxyphenyl groups through condensation reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrazide compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a series of reactions involving hydrazone formation, where the aldehyde or ketone reacts with hydrazine derivatives. The synthesis typically involves:
- Condensation Reaction : The initial step involves the condensation of a substituted aromatic aldehyde with a hydrazine derivative to form the hydrazone.
- Functionalization : Subsequent reactions may include alkylation or acylation to introduce additional functional groups that enhance biological activity.
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activities
Research has indicated that N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound can exhibit moderate antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, related compounds have demonstrated efficacy in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
There is growing interest in the anticancer properties of hydrazone derivatives. Research indicates that certain structural modifications can enhance their ability to induce apoptosis in cancer cells. The presence of specific substituents on the aromatic rings may enhance their interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
Drug Development
The unique structure of this compound makes it a candidate for drug development aimed at treating infections, cancer, and inflammatory diseases.
Research Tool
As a synthetic intermediate, this compound can be used in further chemical modifications to explore structure-activity relationships (SAR) in medicinal chemistry research.
Case Study: Antimicrobial Screening
A recent study screened various hydrazone derivatives, including those similar to this compound, against bacterial strains. The results indicated mild to moderate activity, suggesting potential for further optimization .
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetohydrazide Derivatives
Key Observations:
- Lipophilicity : The target compound exhibits higher lipophilicity due to the 4-benzyloxy group compared to simpler phenyl-substituted analogs like the compound in .
- Steric Effects: The 2-isopropyl-5-methylphenoxy group in the target compound introduces greater steric bulk than the 4-chloro-2-methylphenoxy group in , which may affect binding to enzymatic pockets.
- Hydrogen Bonding : Unlike the 3-hydroxy-4-methoxyphenyl derivative , the target compound lacks a hydroxyl group, reducing its hydrogen-bonding capacity but increasing metabolic stability.
Physicochemical Properties
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features several functional groups, including benzyloxy and methoxy moieties, which may enhance its interaction with biological targets. The synthesis and characterization of this compound have been explored in various studies, indicating its promise in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.45 g/mol. The presence of multiple functional groups suggests that this compound may exhibit diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Biological Activity Overview
Research indicates that compounds containing hydrazide and triazole structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of hydrazides can possess antimicrobial properties. In particular, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 4-Amino-1,2,4-triazole | Antimicrobial | |
| 5-(3-Methoxyphenyl)-1H-pyrazole | Anticancer |
The presence of the benzyloxy group may enhance the lipophilicity of the compound, potentially facilitating better membrane penetration and antimicrobial efficacy.
Anticancer Activity
The anticancer potential of hydrazide derivatives has been widely studied. For instance, compounds containing triazole rings have shown promise in inhibiting cancer cell growth through various mechanisms:
- Mechanism : Inhibition of tyrosine kinases involved in cancer cell proliferation.
- IC50 Values : Some derivatives have shown IC50 values as low as 4.363 μM in human colon cancer cell lines (HCT116) .
Case Studies
- In vitro Studies : A study evaluated the anticancer activity of synthesized hydrazide derivatives against HCT116 cells. Results indicated that certain derivatives exhibited significant cytotoxicity compared to established chemotherapeutic agents like doxorubicin .
- Molecular Docking Studies : Docking studies suggested that this compound interacts effectively with key enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Binding : Affinity for specific receptors involved in cellular signaling pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
